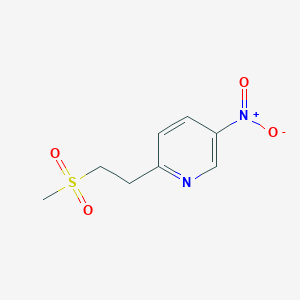
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a methylsulfonyl group attached to an ethyl chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine typically involves the nitration of a pyridine derivative followed by the introduction of the methylsulfonyl group. One common method involves the nitration of 2-ethylpyridine to form 2-ethyl-5-nitropyridine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like iron powder in acetic acid or catalytic hydrogenation can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)ethanol: This compound has a similar methylsulfonyl group but lacks the nitro group and pyridine ring.
2-(Methylsulfonyl)ethylamine: Similar structure but with an amine group instead of a nitro group.
5-Nitropyridine-2-carboxylic acid: Contains a nitro group at the 5-position but has a carboxylic acid group instead of a methylsulfonyl group.
Uniqueness
2-(2-(Methylsulfonyl)ethyl)-5-nitropyridine is unique due to the combination of the nitro and methylsulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O4S |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-(2-methylsulfonylethyl)-5-nitropyridine |
InChI |
InChI=1S/C8H10N2O4S/c1-15(13,14)5-4-7-2-3-8(6-9-7)10(11)12/h2-3,6H,4-5H2,1H3 |
InChI Key |
LYZDHOFXEXCKQA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


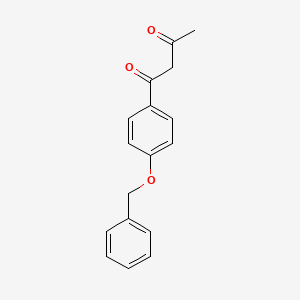
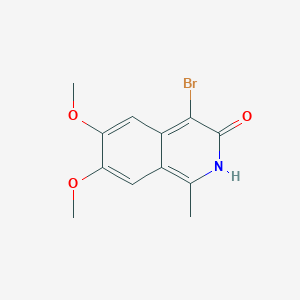
![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
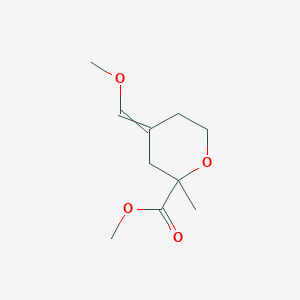

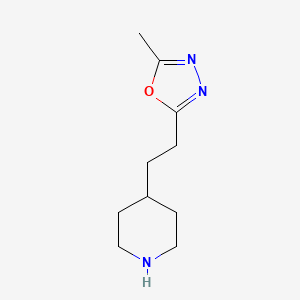
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)
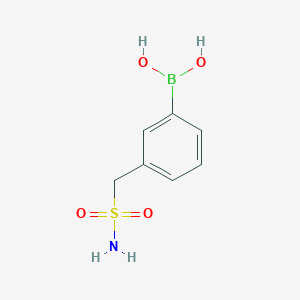

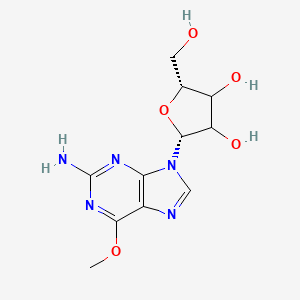
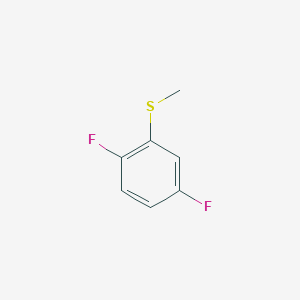
![5-(5-Amino-1,3,4-oxadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B13866662.png)
